RPR104632
CAS No.: 154106-92-0
Cat. No.: VC0541897
Molecular Formula: C15H11BrCl2N2O4S
Molecular Weight: 466.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154106-92-0 |
---|---|
Molecular Formula | C15H11BrCl2N2O4S |
Molecular Weight | 466.1 g/mol |
IUPAC Name | 2-[(3-bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylic acid |
Standard InChI | InChI=1S/C15H11BrCl2N2O4S/c16-9-3-1-2-8(4-9)7-20-14(15(21)22)19-12-6-10(17)5-11(18)13(12)25(20,23)24/h1-6,14,19H,7H2,(H,21,22) |
Standard InChI Key | HNXXFIJGNAGRFN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)CN2C(NC3=C(S2(=O)=O)C(=CC(=C3)Cl)Cl)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)Br)CN2C(NC3=C(S2(=O)=O)C(=CC(=C3)Cl)Cl)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of RPR104632
RPR104632, systematically named 2-amino-4-(3-bromophenyl)-5,7-dichloro-1,2-dihydro-1-hydroxy-3H-1,4-benzothiazepine-3-one 1,1-dioxide, possesses a molecular weight of 466.13 g/mol and a density of 1.788 g/cm³ . Its structure features a benzothiazepine core substituted with bromine, chlorine, and sulfonyl groups, which confer high affinity for the NMDA receptor’s glycine site (Figure 1). The compound’s solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol facilitates experimental use, though it remains stable for up to three years when stored at -20°C in powder form .
Table 1: Physicochemical Properties of RPR104632
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 466.13 g/mol |
CAS Number | 154106-92-0 |
Density | 1.788 g/cm³ |
Storage Conditions | -20°C (powder), -80°C (solution) |
Solubility | DMSO, Methanol |
The sulfonyl group at position 1 enhances binding to the NMDA receptor’s glycine co-agonist site, while the bromophenyl moiety contributes to hydrophobic interactions within the receptor pocket . X-ray crystallography of analogous compounds suggests that the dichlorinated benzene ring stabilizes the antagonist-receptor complex through π-π stacking .
Mechanism of Action: Glycine Site Antagonism
RPR104652 selectively inhibits the glycine-binding site of NMDA receptors, a unique mechanism distinct from channel blockers (e.g., MK-801) or competitive glutamate antagonists. Glycine, a mandatory co-agonist for NMDA receptor activation, binds to the GluN1 subunit to facilitate channel opening. RPR104632 displaces -5,7-dichlorokynurenic acid, a glycine site radioligand, with a of 4.9 nM in rat cerebral cortex membranes . This high affinity translates to functional antagonism: in neonatal rat cerebellar slices, RPR104632 suppresses NMDA-evoked cyclic guanosine monophosphate (cGMP) increases with an IC<sub>50</sub> of 890 nM .
Non-competitive Inhibition Dynamics
Unlike glycine, which potentiates NMDA receptor activity, RPR104632 exhibits non-competitive inhibition. In the presence of NMDA, it reduces -TCP (a channel blocker) binding by 55 nM (IC<sub>50</sub>), indicating allosteric modulation . This property is critical for neuroprotection, as it prevents excessive calcium influx without completely silencing NMDA receptor function—a balance that mitigates excitotoxicity while preserving synaptic plasticity .
Pharmacological Profile and Neuroprotective Efficacy
In Vitro Neuroprotection
Table 2: Key Pharmacological Parameters
Parameter | Value | Model System |
---|---|---|
(Glycine Site) | 4.9 nM | Rat Cerebral Cortex |
IC<sub>50</sub> (cGMP Inhibition) | 890 nM | Neonatal Cerebellar Slices |
EC<sub>50</sub> (Neuroprotection) | 4 µM | Hippocampal Slices |
Selectivity Over Other NMDA Receptor Subtypes
RPR104632 shows preferential activity at GluN1/GluN2B and GluN1/GluN2A receptor subtypes. In cortical neurons subjected to ischemic preconditioning, GluN2B membrane localization decreases by 40%, paralleling reduced sensitivity to GluN2B antagonists like ifenprodil . This suggests that RPR104632’s neuroprotection may involve GluN2B downregulation, a pathway implicated in ischemic tolerance .
Applications in Molecular Imaging
Radiolabeled derivatives of RPR104632, such as -RPR104632, enable positron emission tomography (PET) imaging of NMDA receptor distribution in vivo . The bromine atom at the phenyl position allows straightforward isotopic substitution with , yielding a radiochemical purity >95% and decay-corrected yields of 20–25% .
Structural Modifications for Imaging
Patent EP2474523B1 details RPR104632 analogs where bromine is replaced by , , or for multi-modal imaging . These compounds retain NMDA receptor affinity while incorporating gamma- or positron-emitting isotopes, facilitating real-time tracking of receptor density in neurological disorders .
Recent Insights and Future Directions
A 2022 study on rapid ischemic tolerance revealed that NMDA receptor inhibition via glycine site antagonists like RPR104632 could mimic preconditioning-induced neuroprotection . Neurons subjected to brief ischemia show enhanced Mg<sup>2+</sup> sensitivity (IC<sub>50</sub> = 145.6 µM vs. 581.5 µM in controls), a phenomenon potentially exploitable by RPR104632 to attenuate post-ischemic damage .
Future research should explore RPR104632’s efficacy in stroke models and its synergy with thrombolytics. Additionally, clinical translation of -RPR104632 could revolutionize NMDA receptor imaging in Alzheimer’s disease and epilepsy.
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